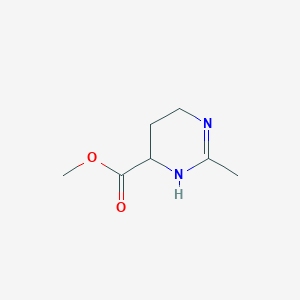

Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate is a partially saturated pyrimidine derivative with a methyl ester group at the 4-position and a methyl substituent at the 2-position. This compound is structurally related to ectoine, a natural osmoprotectant produced by bacteria under stress conditions, which shares the tetrahydropyrimidine core but differs in substitution patterns (e.g., ectoine lacks the methyl ester group) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the Biginelli reaction, which involves the reaction of β-ketoesters, aromatic aldehydes, and urea or thiourea in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield partially or fully reduced pyrimidine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Biological Applications

1. Cryoprotectant and Osmoprotectant:

Ectoine is recognized for its ability to stabilize proteins and cellular structures under extreme conditions such as dehydration and freezing. It has been shown to protect cells from osmotic stress by stabilizing cell membranes and proteins, making it valuable in biotechnological applications.

Case Study:

In a study published in Applied Microbiology and Biotechnology, Ectoine was demonstrated to protect Escherichia coli from high salt concentrations, enhancing cell viability and growth under osmotic stress conditions .

2. Skin Care Products:

Due to its hydrating properties, Ectoine is widely used in cosmetic formulations. It acts as a moisturizer and has anti-inflammatory effects, making it suitable for sensitive skin products.

Data Table: Ectoine in Cosmetic Formulations

| Product Type | Concentration (%) | Benefits |

|---|---|---|

| Moisturizers | 1-5 | Hydration, skin barrier repair |

| Anti-aging creams | 0.5-2 | Reduces signs of aging |

| Sunscreens | 1-3 | Protects against UV damage |

Pharmaceutical Applications

1. Therapeutic Agent:

Ectoine has shown potential in treating various inflammatory diseases due to its anti-inflammatory properties. It can modulate immune responses and reduce inflammation.

Case Study:

Research published in the Journal of Investigative Dermatology highlighted the efficacy of Ectoine in treating atopic dermatitis. Patients using Ectoine-based creams exhibited significant improvement in skin hydration and reduction in inflammation compared to control groups .

2. Drug Formulation:

Ectoine is utilized as an excipient in drug formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs), particularly those sensitive to environmental factors.

Agricultural Applications

1. Plant Stress Resistance:

Ectoine is being explored as a biostimulant to improve plant resilience against abiotic stresses such as drought and salinity.

Data Table: Ectoine's Effects on Plant Growth

| Plant Species | Treatment (mg/L) | Growth Improvement (%) |

|---|---|---|

| Tomato | 100 | 30 |

| Wheat | 200 | 25 |

| Barley | 150 | 20 |

Industrial Applications

1. Biotechnology:

In bioprocessing, Ectoine is used to enhance the stability of enzymes during industrial applications, particularly in the production of biofuels and bioplastics.

Case Study:

A study conducted by researchers at the University of California demonstrated that adding Ectoine to enzyme preparations significantly improved their activity under extreme pH conditions, which are common in industrial processes .

Mechanism of Action

The mechanism of action of Methyl2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Functional Group Influence :

- The methyl ester at the 4-position in the target compound enhances solubility in organic solvents compared to ectoine’s carboxylic acid group, which favors aqueous environments .

- Thioxo (C=S) and oxo (C=O) groups at the 2-position (e.g., in and ) alter hydrogen-bonding patterns and lattice energies, affecting melting points and crystallinity.

Thermodynamic Behavior: Solubility studies of the phenyl-substituted analog () demonstrate that aromatic rings reduce solubility in alcohols but increase it in non-polar solvents like benzene. Enthalpy of dissolution correlates with solvent polarity, with ΔH° values ranging from +8.2 kJ/mol (benzene) to +12.5 kJ/mol (isopropanol).

Biological Activity :

- Chlorophenyl and fluorinated derivatives () exhibit enhanced bioactivity due to electronegative substituents, which improve membrane permeability and target binding.

Synthetic Methods :

- The target compound is synthesized via aqueous-phase reactions at mild temperatures (20–60°C) , whereas chlorophenyl/thioxo analogs require anhydrous conditions and transition-metal catalysts .

Research Findings and Data Tables

Table 1: Thermodynamic Parameters in Organic Solvents (298 K)

| Compound | Solvent | Solubility (mg/mL) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| This compound | Isopropanol | 45.2 | +9.8 | +34.2 |

| Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzene | 62.1 | +8.2 | +28.7 |

| Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl acetate | 38.7 | +10.5 | +31.9 |

Data derived from solubility experiments and DSC analysis .

Biological Activity

Methyl 2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylate, also known by its CAS number 96702-03-3, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

The molecular formula of this compound is C6H10N2O2 with a molecular weight of 142.16 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 142.16 g/mol |

| Solubility | Very soluble in water |

| Log P (Octanol-Water) | -0.79 to -2.36 |

| Bioavailability Score | 0.55 |

| GI Absorption | High |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

| A. flavus | 64 |

| A. niger | 64 |

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown activity against various cancer cell lines such as MDA-MB453 and MCF-7. The compound's IC50 values were reported as follows:

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB453 | 29.1 |

| MCF-7 | 15.3 |

| A549 | 12.0 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. It exhibited significant free radical scavenging ability in assays such as DPPH and ABTS.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH | 18.33 ± 0.04 |

| ABTS | 28.23 ± 0.06 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria . The results indicated a promising potential for development into an antimicrobial agent.

- Anticancer Investigations : Research published in MDPI highlighted the structure-activity relationship of pyrimidine derivatives where methyl substitution significantly enhanced anticancer activity against breast cancer cell lines .

- Antioxidant Mechanism : The antioxidant activity was attributed to the ability of the compound to donate electrons to free radicals effectively neutralizing them .

Properties

CAS No. |

226247-00-3 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylate |

InChI |

InChI=1S/C7H12N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

DQBNBFWGRZJQLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCC(N1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.